molecular formula C13H9ClF3NO3S B14151940 N-(3-chlorophenyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 562079-15-6

N-(3-chlorophenyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B14151940
CAS No.: 562079-15-6
M. Wt: 351.73 g/mol
InChI Key: XFRZILOOADUBGW-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(trifluoromethoxy)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a 3-chlorophenyl group and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves the reaction of 3-chlorophenylamine with 4-(trifluoromethoxy)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the aromatic rings and the sulfonamide group.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving organic solvents and bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions are used, often under reflux conditions.

Major Products Formed

    Nucleophilic substitution: Substituted sulfonamides.

    Oxidation: Oxidized derivatives of the aromatic rings or the sulfonamide group.

    Reduction: Reduced derivatives of the aromatic rings or the sulfonamide group.

    Hydrolysis: Corresponding sulfonic acid and amine.

Scientific Research Applications

N-(3-chlorophenyl)-4-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and antifungal properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It is employed in biochemical assays and studies to investigate the interactions of sulfonamide derivatives with biological targets.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    N-(3-chlorophenyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-(3-chlorophenyl)-4-(trifluoromethoxy)benzamide: Similar structure but with a benzamide group instead of a sulfonamide group.

Uniqueness

N-(3-chlorophenyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of both the trifluoromethoxy group and the sulfonamide group, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, while the sulfonamide group provides specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

CAS No.

562079-15-6

Molecular Formula

C13H9ClF3NO3S

Molecular Weight

351.73 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-(trifluoromethoxy)benzenesulfonamide

InChI

InChI=1S/C13H9ClF3NO3S/c14-9-2-1-3-10(8-9)18-22(19,20)12-6-4-11(5-7-12)21-13(15,16)17/h1-8,18H

InChI Key

XFRZILOOADUBGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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